molecular formula C18H32BN3O4 B8131022 {2-[3,5-Dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-ethyl}-carbamic acid tert-butyl ester

{2-[3,5-Dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-ethyl}-carbamic acid tert-butyl ester

Katalognummer: B8131022
Molekulargewicht: 365.3 g/mol
InChI-Schlüssel: DICQHDITAYRWJJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound {2-[3,5-Dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-ethyl}-carbamic acid tert-butyl ester is a boronate-containing intermediate, structurally characterized by:

  • A 3,5-dimethylpyrazole core substituted with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group at position 4.
  • An ethyl linker connecting the pyrazole to a tert-butyl carbamate moiety.

Eigenschaften

IUPAC Name

tert-butyl N-[2-[3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32BN3O4/c1-12-14(19-25-17(6,7)18(8,9)26-19)13(2)22(21-12)11-10-20-15(23)24-16(3,4)5/h10-11H2,1-9H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DICQHDITAYRWJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N(N=C2C)CCNC(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32BN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vergleich Mit ähnlichen Verbindungen

Structural Similarities and Differences

Key analogs and their distinguishing features:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Reference
Target Compound 3,5-Dimethylpyrazole Ethyl-linked tert-butyl carbamate C₁₈H₂₉BN₃O₄* 378.3 (calculated) N/A
4-(4,4,5,5-Tetramethyl-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylic acid tert-butyl ester () Pyrazole Direct tert-butyl carbamate C₁₄H₂₃BN₂O₄ 294.16
tert-Butyl N-methyl-N-[5-(dioxaborolan-2-yl)pyridin-2-yl]carbamate () Pyridine Methyl-substituted carbamate C₁₇H₂₇BN₂O₄ 334.2
[2-Methyl-4-(dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester () Benzene Benzyl-linked carbamate C₁₉H₂₈BNO₄ 361.2

*Calculated based on structural components.

Key Observations :

  • Core Heterocycle: The target compound’s pyrazole core (vs. pyridine in or benzene in ) introduces distinct electronic and steric properties.
  • Linker : The ethyl linker in the target compound may confer greater conformational flexibility compared to direct carbamate attachments () or benzyl linkers (), influencing reactivity in cross-coupling reactions .
  • Boronate Group : All analogs share the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group, critical for Suzuki-Miyaura coupling. Stability to hydrolysis and coupling efficiency depend on substituent effects .

Physicochemical Properties

Property Target Compound Compound Compound
Melting Point Not reported 82–89°C Not reported
Solubility Likely soluble in DCM, THF, dioxane* Soluble in organic solvents (e.g., DCM, ethyl acetate) Similar to
Stability Boronate esters are hydrolytically sensitive; tert-butyl carbamate enhances stability under basic conditions Stable at room temperature when stored anhydrous Hydrolysis-prone in acidic media

*Inferred from structural analogs.

Reactivity in Cross-Coupling Reactions

  • Suzuki-Miyaura Coupling : The boronate group enables palladium-catalyzed cross-coupling with aryl/heteroaryl halides. Pyrazole-based boronates (like the target compound) may exhibit faster coupling kinetics due to electron-deficient heterocycles compared to benzene analogs .
  • This contrasts with electron-rich benzene derivatives (), which require stronger bases or elevated temperatures .

Vorbereitungsmethoden

Synthesis of 4-Bromo-3,5-Dimethyl-1H-Pyrazole

The pyrazole core is synthesized via cyclization of acetylacetone (2,4-pentanedione) with hydrazine hydrate under acidic conditions. Subsequent bromination at the 4-position is achieved using bromine in acetic acid, yielding 4-bromo-3,5-dimethyl-1H-pyrazole .

Reaction Conditions

  • Cyclization : Acetylacetone (10 mmol), hydrazine hydrate (12 mmol), and HCl (1 M) in ethanol at reflux for 6 hours.

  • Bromination : 4-bromo-3,5-dimethyl-1H-pyrazole (85% yield) via electrophilic substitution with Br₂ (1.2 eq) in glacial acetic acid at 0–5°C.

Key Considerations

  • Regioselective bromination at the 4-position is favored due to the electron-donating methyl groups at 3 and 5, directing electrophilic attack .

  • Purification via silica gel chromatography (ethyl acetate/petroleum ether, 1:6) ensures >95% purity .

Miyaura Borylation for Pinacol Boronate Installation

The 4-bromo intermediate undergoes palladium-catalyzed borylation with bis(pinacolato)diboron to introduce the boronate ester group. Adapted from CN110698506A , this step employs a [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride ([Pd(dppf)Cl₂]) catalyst.

Optimized Protocol

  • Reactants : 4-Bromo-3,5-dimethyl-1H-pyrazole (1 eq), bis(pinacolato)diboron (1.2 eq), [Pd(dppf)Cl₂] (0.01 eq), potassium acetate (2 eq).

  • Solvent : Dioxane/water (4:1) at 90°C for 16 hours under nitrogen.

  • Yield : 82–85% after column chromatography (petroleum ether/ethyl acetate) .

Mechanistic Insights

  • Oxidative addition of Pd(0) to the aryl bromide forms a Pd(II) intermediate.

  • Transmetallation with diboron reagent and reductive elimination yield the boronate ester .

Alkylation with Boc-Protected Ethylamine

The pyrazole nitrogen is alkylated with tert-butyl (2-chloroethyl)carbamate using cesium carbonate as a base, following conditions from ChemicalBook . Microwave irradiation enhances reaction efficiency.

Procedure

  • Reactants : 4-(Pinacolboronate)-3,5-dimethyl-1H-pyrazole (1 eq), tert-butyl (2-chloroethyl)carbamate (1.2 eq), Cs₂CO₃ (1.5 eq).

  • Solvent : DMF at 160°C under microwave for 30 minutes.

  • Yield : 91–96% after purification (hexanes/ethyl acetate gradient) .

Regioselectivity

  • The reaction favors alkylation at the pyrazole’s 1-position due to steric and electronic effects from the 3,5-dimethyl groups .

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.33 (s, 12H, pinacol B–O–C), 1.65 (s, 9H, Boc C(CH₃)₃), 3.38–3.31 (m, 2H, –CH₂–NH), 5.42 (s, 2H, –O–CH₂–), 7.61 (d, 1H, pyrazole H), 8.39 (s, 1H, pyrazole H) .

  • ¹³C NMR : Peaks at 84.2 ppm (Boc quaternary carbon) and 152.1 ppm (boronate B–O–C) confirm structural integrity.

High-Performance Liquid Chromatography (HPLC)

  • Retention time: 1.8 minutes (C18 column, acetonitrile/water).

  • Purity: >99% by UV detection at 254 nm .

Comparative Analysis of Synthetic Routes

Step Conditions Yield Catalyst
BrominationBr₂, CH₃COOH, 0°C85%
Miyaura Borylation[Pd(dppf)Cl₂], dioxane/H₂O, 90°C83%Pd(dppf)Cl₂
AlkylationCs₂CO₃, DMF, microwave, 160°C94%
  • Key Advantages : Microwave-assisted alkylation reduces reaction time from 8 hours to 30 minutes .

  • Limitations : Pd catalyst cost and Boc group sensitivity to strong acids necessitate careful handling .

Q & A

Q. What are the common synthetic routes for this compound, and what experimental conditions are critical for success?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions , leveraging its boronic ester moiety. A representative method involves:

  • Reacting a brominated pyrazole precursor with a tert-butyl carbamate-protected amine intermediate under palladium catalysis (e.g., Pd(PPh₃)₄) .
  • Key conditions: Anhydrous solvents (e.g., 1,4-dioxane), inert atmosphere, and a base such as potassium phosphate to facilitate transmetalation .
  • Critical step: Protecting the amine group with a tert-butyl carbamate (Boc) to prevent undesired side reactions during coupling .

Q. Which characterization techniques are most effective for confirming the structure and purity of this compound?

  • X-ray crystallography : Resolve stereochemistry and confirm boron coordination using programs like SHELXL .
  • LCMS/HPLC : Validate molecular weight (e.g., m/z 757 [M+H]+ observed in similar tert-butyl boronic esters) and purity (>95% by HPLC retention time analysis) .
  • NMR spectroscopy : Key signals include tert-butyl protons (~1.3 ppm) and pyrazole/boronic ester peaks in aromatic regions .

Q. How should this compound be stored to maintain stability during research use?

  • Store at 0–6°C under inert gas (argon/nitrogen) to prevent hydrolysis of the boronic ester .
  • Avoid prolonged exposure to moisture or acidic conditions, which can cleave the Boc protecting group .

Advanced Research Questions

Q. What mechanistic insights explain variability in Suzuki coupling efficiency with this compound?

  • The boronic ester’s steric hindrance (from 3,5-dimethylpyrazole and tert-butyl groups) can slow transmetalation. Optimization strategies include:
  • Using bulky palladium ligands (e.g., SPhos) to enhance catalytic activity .
  • Increasing reaction temperature (e.g., 110°C in microwave-assisted synthesis) to overcome kinetic barriers .
    • Computational modeling (DFT) predicts electron-deficient aryl halides as optimal coupling partners .

Q. How can computational methods improve the design of derivatives or reaction pathways?

  • Reaction path search algorithms (e.g., via quantum chemical calculations) identify low-energy intermediates for derivatization, such as substituting the pyrazole core with electron-withdrawing groups .
  • Machine learning models trained on boronic ester reactivity datasets can predict optimal solvent/base combinations for new cross-couplings .

Q. How can researchers troubleshoot low yields in multi-step syntheses involving this compound?

  • Common pitfalls :
  • Boc deprotection under basic conditions: Use mild bases (e.g., NaHCO₃) and monitor pH .
  • Boronic ester hydrolysis: Ensure anhydrous conditions and minimize aqueous workup steps .
    • Diagnostic tools :
  • In situ IR spectroscopy to track boronic ester integrity.
  • TLC/MS monitoring to identify intermediate degradation .

Q. What strategies enable regioselective functionalization of the pyrazole ring in this compound?

  • Directed ortho-metalation : Use the Boc-protected amine as a directing group for lithiation and subsequent electrophilic quenching .
  • Photoredox catalysis : Visible-light-mediated decarboxylative coupling to introduce γ-amino boronic esters without disturbing the boronate .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.